N3-L-Dbu(Boc)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

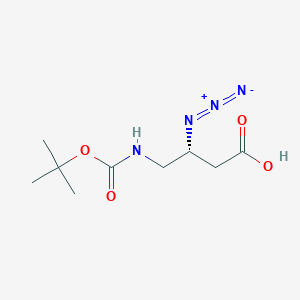

“N3-L-Dbu(Boc)-OH” is a synthetic compound often used in peptide synthesis. It is a derivative of the amino acid L-Dbu (L-2,4-diaminobutyric acid) with a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is valuable in organic chemistry and biochemistry for its role in the synthesis of peptides and other complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “N3-L-Dbu(Boc)-OH” typically involves the protection of the amino group of L-2,4-diaminobutyric acid with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of “this compound” follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

“N3-L-Dbu(Boc)-OH” can undergo various chemical reactions, including:

Deprotection: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid).

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

Coupling: DIC and HOBt in an organic solvent like dimethylformamide (DMF) at room temperature.

Major Products Formed

Deprotection: L-2,4-diaminobutyric acid.

Coupling: Peptides containing the L-Dbu residue.

Wissenschaftliche Forschungsanwendungen

“N3-L-Dbu(Boc)-OH” is used in various scientific research applications, including:

Peptide Synthesis: As a building block for the synthesis of peptides and proteins.

Medicinal Chemistry: In the development of peptide-based drugs and therapeutic agents.

Biochemistry: For studying protein structure and function.

Industrial Applications: In the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of “N3-L-Dbu(Boc)-OH” primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of complex peptides and proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Boc-L-lysine: Another Boc-protected amino acid used in peptide synthesis.

N-Boc-L-ornithine: Similar to L-Dbu but with an additional methylene group in the side chain.

Uniqueness

“N3-L-Dbu(Boc)-OH” is unique due to its specific structure and properties, which make it suitable for certain types of peptide synthesis. Its shorter side chain compared to lysine and ornithine can influence the conformation and properties of the resulting peptides.

Biologische Aktivität

N3-L-Dbu(Boc)-OH is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the synthesis, biological activity, and relevant case studies related to this compound, drawing from diverse sources to provide a comprehensive overview.

Structural Characteristics

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino group, which plays a crucial role in its stability and reactivity. The compound's structure can be represented as follows:

This structural configuration is significant for its interaction with biological targets, particularly in peptide synthesis and drug development.

Synthesis

The synthesis of this compound typically involves several steps, including the protection of amino groups and the introduction of alkyl substituents. The following table summarizes key synthetic routes reported in literature:

| Step | Reaction Type | Reagents | Yield (%) |

|---|---|---|---|

| 1 | Boc Protection | Boc2O, DMAP | 85-95% |

| 2 | Alkylation | Dbu, NaH | 70-80% |

| 3 | Deprotection | TFA | 90-95% |

These methods demonstrate the efficiency of synthesizing this compound while maintaining high yields.

This compound exhibits various biological activities, primarily through its interactions with specific receptors and enzymes. It has been shown to enhance serum stability, which is essential for therapeutic applications. The mechanism involves:

- Inhibition of Proteolysis : The Boc group protects the amino acid from enzymatic degradation, allowing for prolonged activity in biological systems .

- Receptor Binding : Studies indicate that this compound can bind to integrin receptors, which are crucial for cell adhesion and signaling pathways .

Case Studies

- Serum Stability Study : In a comparative study, this compound demonstrated a significantly longer half-life in serum compared to unprotected peptides. The compound remained stable for over 2 hours while unprotected counterparts were rapidly degraded within minutes .

- Cellular Assays : In vitro assays using mouse myometrial tissue showed that this compound effectively modulated contractile activity, indicating its potential role in regulating muscle contractions .

- Peptide Synthesis Applications : The compound has been utilized in synthesizing bioactive peptides with enhanced stability and bioavailability, making it a valuable tool in drug development .

Research Findings

Recent research highlights the importance of this compound in various applications:

- Enhanced Bioactivity : Modifications on the nitrogen atom significantly affect the biological activity of peptides. N-Alkylation using compounds like this compound has been shown to improve pharmacokinetic properties .

- Epimerization Studies : Investigations into the epimerization during peptide synthesis revealed that this compound maintains stereochemical integrity while facilitating high yields of desired products .

Eigenschaften

IUPAC Name |

(3R)-3-azido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O4/c1-9(2,3)17-8(16)11-5-6(12-13-10)4-7(14)15/h6H,4-5H2,1-3H3,(H,11,16)(H,14,15)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHVRORHDYNPGX-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CC(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](CC(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.